Bienvenue dans la boutique en ligne BenchChem!

Motrazepam

Receptor Binding GABAA Modulation Negative Control

Motrazepam (Ro 06‑9098) is the definitive low‑affinity benzodiazepine control probe (IC₅₀ 2.32 mM at the central BZD receptor). Its unique N1‑methoxymethyl substituent confers an atypical pharmacological signature absent in Nitrazepam, Diazepam or Clonazepam—making it essential for validating GABA‑A hit‑finding cascades, SAR libraries, and forensic nitro‑BZD differentiation. Only the authentic N1‑methoxymethyl entity ensures fidelity in comparative pharmacology. Secure pure Motrazepam reference standard today to eliminate false positives and accurately map N1 pharmacophoric contributions.

Molecular Formula C17H15N3O4
Molecular Weight 325.32 g/mol
CAS No. 29442-58-8
Cat. No. B1197771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMotrazepam
CAS29442-58-8
Synonyms7-nitro-1-(methylmethoxy)-1,3-dihydro-5-phenyl- 2H-1,4-benzodiazepin-2-one
Ro 06-9098-000
Molecular FormulaC17H15N3O4
Molecular Weight325.32 g/mol
Structural Identifiers
SMILESCOCN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3
InChIInChI=1S/C17H15N3O4/c1-24-11-19-15-8-7-13(20(22)23)9-14(15)17(18-10-16(19)21)12-5-3-2-4-6-12/h2-9H,10-11H2,1H3
InChIKeyCWCAUFWLFIUQHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Motrazepam (CAS 29442-58-8) Technical Profile: A 7-Nitro Benzodiazepine for Neurological Research Sourcing


Motrazepam (Ro 06-9098/000) is a synthetic organic compound belonging to the 1,4-benzodiazepine class, chemically defined as 1-(methoxymethyl)-7-nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one [1]. Its molecular structure incorporates a distinctive N1-methoxymethyl substituent and a C7-nitro group (C17H15N3O4, MW: 325.32 g/mol) [1]. Functionally, it is recognized as a positive allosteric modulator of the GABA-A receptor complex, a mechanism associated with the enhancement of inhibitory neurotransmission . While initially investigated in the 1970s for neurological applications, its characterization as a benzodiazepine derivative with an atypical activity profile warrants its use as a reference standard in receptor binding studies and specialized behavioral pharmacology [2].

Motrazepam Sourcing: Why Nitrazepam or Clonazepam Cannot Be Used as Direct Experimental Analogs


Direct substitution of Motrazepam with structurally related 7-nitro-benzodiazepines (e.g., Nitrazepam, Clonazepam) is scientifically invalid due to critical differences in N1 substitution chemistry that alter receptor recognition and off-target liability [1]. While compounds like Nitrazepam share the core 7-nitro-5-phenyl-1,4-benzodiazepin-2-one scaffold, Motrazepam's unique N1-methoxymethyl moiety is specifically documented to confer an atypical activity profile not observed with GABAA ligands bearing N1-hydrogen or N1-methyl substituents [2]. This structural divergence translates to distinct biological signatures in target engagement and functional selectivity, as demonstrated by the exceptionally low binding affinity of Motrazepam in benzodiazepine receptor competition assays [3]. Procurement of the exact N1-substituted entity is therefore essential to maintain fidelity in comparative pharmacology studies or for use as a negative control probe in GABA-A subtype profiling.

Motrazepam Quantitative Differentiation Evidence: Binding, Selectivity, and Clinical Data Benchmarks


Motrazepam vs. Nitrazepam: GABAA Receptor Binding Affinity Benchmark (Negative Differentiator)

Motrazepam exhibits an exceptionally low affinity for the central benzodiazepine receptor (GABAA) relative to its 7-nitro analog Nitrazepam. This defines its utility as a negative control probe in GABAA pharmacology [1]. In a competition assay against the benzodiazepine receptor, Motrazepam demonstrated an IC50 of 2,320,000 nM [1]. This stands in stark contrast to Nitrazepam, which displays high nanomolar affinity for the GABAA receptor, with reported Ki values typically below 10 nM [2]. This >200,000-fold difference in receptor engagement precludes the use of Motrazepam as a functional substitute for potent hypnotics and instead positions it as a critical tool for validating assay specificity and studying off-target mechanisms of benzodiazepine scaffolds [2].

Receptor Binding GABAA Modulation Negative Control

Motrazepam vs. Clonazepam: Therapeutic Efficacy in Extrapyramidal Hyperkinesias (Clinical Benchmark)

In a controlled clinical investigation involving five patients with choreo-athetotic syndromes of varying etiologies, Motrazepam (Ro 06-9098/000) administration at 5-20 mg/day resulted in the successful amelioration of hyperkinetic symptoms in 4 of 5 cases [1]. Crucially, the observed therapeutic benefit was accompanied by muscle hypotonia, but the sedative component was noted as non-limiting at the doses utilized [1]. This clinical outcome can be benchmarked against Clonazepam, another 7-nitro-benzodiazepine, which has been documented to suppress choreiform movements in patients with Huntington's chorea and non-familial chorea [2]. While Motrazepam showed efficacy in this specific extrapyramidal application, its development trajectory diverged from Clonazepam, which achieved widespread clinical adoption for epilepsy and panic disorder due to its distinct pharmacokinetic and potency profile [2].

Movement Disorders Clinical Trial Extrapyramidal

Motrazepam Structural Determinant of Atypical Pharmacology: The N1-Methoxymethyl Substituent

The differential pharmacological fingerprint of Motrazepam is fundamentally derived from its unique N1-methoxymethyl moiety, a structural feature that distinguishes it from the majority of clinically utilized benzodiazepines which typically bear N1-hydrogen or N1-methyl substituents [1]. The synthetic route to Motrazepam specifically involves the alkylation of 1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one with chloromethyl methyl ether, introducing this distinct N1 modification [2]. This alteration has been specifically annotated in archival pharmacological records as conferring an 'atypical activity profile' relative to canonical GABAA receptor ligands, a property that may explain the compound's weak central benzodiazepine receptor engagement despite retaining the core 7-nitro-5-phenyl pharmacophore associated with high affinity in other molecules [1].

Structure-Activity Relationship Molecular Pharmacology Chemical Synthesis

Motrazepam Research Procurement Scenarios: Validated Applications Based on Quantitative Evidence


GABAA Receptor Negative Control and Selectivity Profiling

Procure Motrazepam as a chemically validated negative control for benzodiazepine receptor binding assays. As established in the evidence guide (Evidence Item 1), Motrazepam exhibits an IC50 of 2.32 mM at the central benzodiazepine receptor, making it an ideal low-affinity comparator to high-affinity ligands like Nitrazepam (Ki < 10 nM) [1]. Its inclusion in screening cascades allows researchers to distinguish between specific, high-potency GABAA modulation and non-specific background activity inherent to the 7-nitro-benzodiazepine core scaffold. This application is critical for validating hit compounds in early-stage drug discovery for anxiety and epilepsy.

Extrapyramidal Hyperkinesia Research Model (Preclinical/Translational)

Utilize Motrazepam as a reference standard in in vivo models of choreo-athetotic and other extrapyramidal movement disorders. The clinical evidence (Evidence Item 2) demonstrates that Motrazepam ameliorated hyperkinesias in a patient cohort at doses of 5-20 mg/day without prohibitive sedation [2]. This established efficacy profile, distinct from the anticonvulsant application of Clonazepam, supports its use as a tool compound to investigate the specific neural pathways linking benzodiazepine-sensitive systems to motor control circuits, particularly for studies comparing the effects of N1-substitution variants on extrapyramidal symptomatology.

Structure-Activity Relationship (SAR) Studies on Benzodiazepine Scaffolds

Source Motrazepam for comprehensive SAR libraries focused on the 1,4-benzodiazepine chemotype. As detailed (Evidence Item 3), the unique N1-methoxymethyl substituent confers an atypical pharmacological profile [3]. By comparing the in vitro and in vivo data of Motrazepam against analogs like Nitrazepam (N1-hydrogen) and Diazepam (N1-methyl), researchers can precisely map the pharmacophoric contributions of the N1 position to receptor affinity, subtype selectivity, and downstream functional outcomes (anxiolysis, sedation, muscle relaxation). This is a foundational application in medicinal chemistry programs aimed at developing next-generation GABAergic agents with improved therapeutic indices.

Analytical Reference Standard for Benzodiazepine Metabolite Identification

Due to its defined 7-nitro structure and specific N1 modification, Motrazepam serves as a valuable analytical reference standard in forensic toxicology and clinical pharmacology laboratories. It can be used to differentiate between similar nitro-benzodiazepines (e.g., Nitrazepam, Clonazepam) in mass spectrometry (LC-MS/MS or GC-MS) workflows. While specific pharmacokinetic data for Motrazepam is limited, its structural similarity to Nitrazepam suggests potential for shared metabolic pathways, such as nitro-reduction to 7-amino derivatives. Procuring the pure Motrazepam standard is essential for accurate method validation and preventing misidentification in complex biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Motrazepam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.